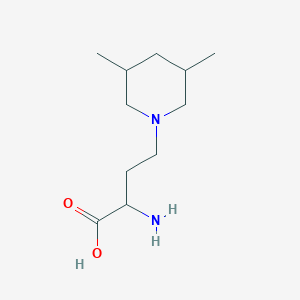
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with a suitable amino acid precursor under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions.
Medicine: It serves as a model compound for drug development and pharmacological studies.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid can be compared with other similar compounds such as:
This compound derivatives: These compounds have slight modifications in their structure, leading to different properties and applications.
Other piperidine derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities but differ in their functional groups and reactivity.
This compound’s uniqueness lies in its specific structure, which allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(2)7-13(6-8)4-3-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15) |
InChI Key |
YQLXXAIHZDGVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





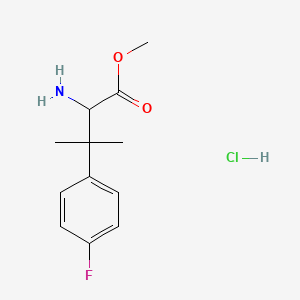
![2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13494501.png)
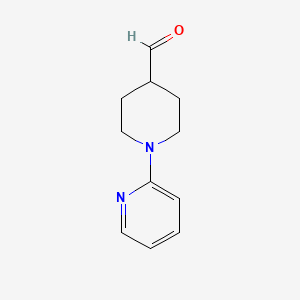
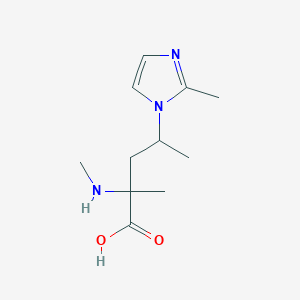

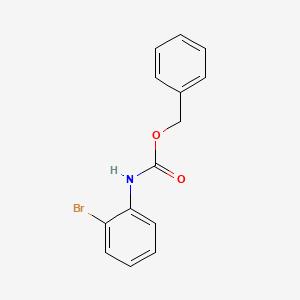

![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
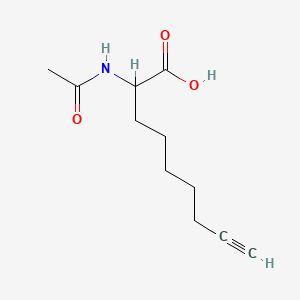
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
